2-[[1-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile
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Overview
Description
2-[[1-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis techniques and structural analyses are foundational applications of the compound's derivatives, providing a basis for further applications. For example, the synthesis and X-ray and spectroscopic analysis of some pyridine derivatives have been thoroughly explored, demonstrating the impact of substituents on emission spectra and structural features confirmed by single-crystal X-ray diffraction methods (Cetina et al., 2010). Such foundational research aids in understanding the compound's optical properties and potential for further modifications and applications.
Bioactive Molecule Development
The compound and its derivatives serve as key intermediates in the synthesis of bioactive molecules. Research into novel 4-pyrrolidin-3-cyanopyridine derivatives, utilizing related compounds as substrates, has indicated significant antimicrobial activity against a variety of bacteria (Bogdanowicz et al., 2013). This highlights the compound's potential role in developing new antimicrobial agents.
Materials Science and Electronics
In the realm of materials science, derivatives of the compound have been investigated for their thermal stability and optical properties, with potential applications in electronics. For instance, the synthesis and devices characterization of pyrazolo[4,3-b]pyridine derivatives containing methoxy and hydroxy phenyl groups have shown that these materials are stable up to certain temperatures and have specific optical band gaps, suggesting applications in optoelectronic devices (El-Menyawy et al., 2019).
Corrosion Inhibition
The corrosion inhibition effect of aryl pyrazolo pyridine derivatives on copper in hydrochloric acid systems has been studied, showing that these compounds can significantly protect copper from corrosion. This indicates the practical applications of the compound's derivatives in protecting metals from corrosion, which is crucial for industrial applications (Sudheer & Quraishi, 2015).
Mechanism of Action
Target of Action
The primary targets of 2-[[1-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile are uridine monophosphate kinase (UMPK), UDP-N-acetyl muramyl pentapeptide ligase (Mur-F), and peptidyl deformylase (PDF) . These enzymes play crucial roles in the survival and proliferation of bacteria, particularly Staphylococcus aureus .
Mode of Action
this compound competitively inhibits UMPK, Mur-F, and PDF . By binding to the active sites of these enzymes, it prevents them from catalyzing their respective reactions, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of UMPK, Mur-F, and PDF by this compound affects several biochemical pathways. UMPK is involved in nucleotide biosynthesis, Mur-F in cell wall synthesis, and PDF in protein maturation . The compound’s action leads to the disruption of these pathways, impairing the bacteria’s ability to grow and survive .
Pharmacokinetics
The compound’s ability to penetrate infected cells and obliterate mrsa suggests it has good bioavailability .
Result of Action
The result of this compound’s action is the reduction of bacterial growth and the obliteration of preformed biofilms . This is achieved by inhibiting key enzymes and disrupting essential biochemical pathways .
Action Environment
The action of this compound is influenced by environmental factors such as incubation time, temperature, pH, and substrate concentration . The compound remains bound to the active sites of its target enzymes even after changes in these environmental factors, indicating its stability and efficacy .
Properties
IUPAC Name |
2-[[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-23-12-16(17(27-2)10-19(23)25)20(26)24-7-4-14(5-8-24)13-28-18-9-15(11-21)3-6-22-18/h3,6,9-10,12,14H,4-5,7-8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIURQXGAAVYLQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)COC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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